2-(4-Ethylbenzoyl)benzoic acid
Overview
Description
2-(4-Ethylbenzoyl)benzoic acid is an organic compound with the molecular formula C₁₆H₁₄O₃. It is a white or beige crystalline solid with a distinctive aromatic odor. This compound is known for its applications in various fields, including organic synthesis, dye intermediates, and as a raw material for photosensitive materials .
Scientific Research Applications
2-(4-Ethylbenzoyl)benzoic acid has several scientific research applications:
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized as a dye intermediate and a raw material for photosensitive materials
Safety and Hazards
The compound is moderately toxic by ingestion . When heated to decomposition, it emits acrid smoke and irritating vapors . It is advised to keep away from heat/sparks/open flames/hot surfaces . In case of skin contact, it is recommended to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Ethylbenzoyl)benzoic acid can be synthesized through the reaction of benzoic acid with 4-ethylbenzaldehyde. This reaction typically occurs under acidic conditions and often requires the presence of a catalyst. One common method involves the use of a solid acid catalyst, such as H-Beta zeolite, which has been modified by dilute nitric acid solution .
Industrial Production Methods
In industrial settings, the production of this compound involves the acylation of ethylbenzene with phthalic anhydride using aluminum trichloride as a catalyst. The reaction is carried out at low temperatures, typically between -10°C and 0°C, followed by the addition of dilute hydrochloric acid to decompose the remaining aluminum trichloride .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylbenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-ethylanthraquinone using solid acid catalysts.
Reduction: It can be reduced to form 2-(4-ethylphenyl)benzoic acid.
Substitution: It reacts with chloride ions to form 2-(4-chlorobenzoyl)benzoic acid.
Common Reagents and Conditions
Oxidation: Solid acid catalysts such as H-Beta zeolite.
Reduction: Zinc powder in an aqueous solution.
Substitution: Ethyl formate or chlorine at room temperature.
Major Products
Oxidation: 2-Ethylanthraquinone.
Reduction: 2-(4-Ethylphenyl)benzoic acid.
Substitution: 2-(4-Chlorobenzoyl)benzoic acid.
Mechanism of Action
The mechanism of action of 2-(4-Ethylbenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of 2-ethylanthraquinone, the compound undergoes dehydration over solid acid catalysts, leading to the formation of the desired product . The catalytic performance is influenced by the reaction temperature, time, and the weight ratio of the compound to the catalyst.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorobenzoyl)benzoic acid
- 2-(4-Methylbenzoyl)benzoic acid
- 2-(4-Methoxybenzoyl)benzoic acid
Uniqueness
2-(4-Ethylbenzoyl)benzoic acid is unique due to its specific applications in the synthesis of 2-ethylanthraquinone and its role as an initiator for polymerization reactions. Its distinct aromatic structure and reactivity make it valuable in various industrial and research applications .
Properties
IUPAC Name |
2-(4-ethylbenzoyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16(18)19/h3-10H,2H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFDKGFWNSQAHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150963 | |
Record name | 2-(4-Ethylbenzoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1151-14-0 | |
Record name | 2-(4-Ethylbenzoyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1151-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Ethylbenzoyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001151140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Ethylbenzoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-ethylbenzoyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.242 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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